molecular formula C24H43N2NaO3S B15178751 Sodium 3-amino-4-(octadecylamino)benzenesulphonate CAS No. 85204-33-7

Sodium 3-amino-4-(octadecylamino)benzenesulphonate

Cat. No.: B15178751
CAS No.: 85204-33-7
M. Wt: 462.7 g/mol
InChI Key: LHNZJXSWAPFBDZ-UHFFFAOYSA-M
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Description

Sodium 3-amino-4-(octadecylamino)benzenesulphonate is a chemical compound with the molecular formula C24H44N2O3SNa. It is a sodium salt of 3-amino-4-(octadecylamino)benzenesulfonic acid and is known for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of strong acids and high temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process that involves the large-scale sulfonation of aniline derivatives and subsequent alkylation with octadecylamine. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-amino-4-(octadecylamino)benzenesulphonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, Sodium 3-amino-4-(octadecylamino)benzenesulphonate is used as a surfactant and emulsifier in various chemical processes. It helps in stabilizing emulsions and improving the solubility of hydrophobic compounds.

Biology: In biological research, the compound is utilized as a fluorescent probe for imaging and tracking cellular processes. Its unique properties make it suitable for studying cell membranes and intracellular structures.

Medicine: . It can be used to enhance the solubility and bioavailability of poorly soluble drugs.

Industry: In the industrial sector, this compound is employed in the production of detergents, cosmetics, and personal care products

Mechanism of Action

The mechanism by which Sodium 3-amino-4-(octadecylamino)benzenesulphonate exerts its effects involves its interaction with cell membranes and proteins. The compound's amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and facilitating the delivery of drugs or probes. The molecular targets and pathways involved include membrane proteins and enzymes that are essential for cellular functions.

Comparison with Similar Compounds

  • Sodium dodecyl sulfate (SDS)

  • Sodium lauryl sulfate (SLS)

  • Cetyltrimethylammonium bromide (CTAB)

Uniqueness: Sodium 3-amino-4-(octadecylamino)benzenesulphonate is unique in its structure, which includes both an amino group and an octadecylamino group. This dual functionality allows it to perform dual roles as a surfactant and a fluorescent probe, making it distinct from other similar compounds.

Properties

CAS No.

85204-33-7

Molecular Formula

C24H43N2NaO3S

Molecular Weight

462.7 g/mol

IUPAC Name

sodium;3-amino-4-(octadecylamino)benzenesulfonate

InChI

InChI=1S/C24H44N2O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-24-19-18-22(21-23(24)25)30(27,28)29;/h18-19,21,26H,2-17,20,25H2,1H3,(H,27,28,29);/q;+1/p-1

InChI Key

LHNZJXSWAPFBDZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC1=C(C=C(C=C1)S(=O)(=O)[O-])N.[Na+]

Origin of Product

United States

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